An In-Depth Technical Guide to (S)-3-Chloropyrrolidine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to (S)-3-Chloropyrrolidine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (S)-3-Chloropyrrolidine, a critical chiral building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's core chemical properties, stereochemistry, synthesis, and its pivotal role in the creation of novel therapeutics.
Core Chemical Identity and Structural Characteristics
(S)-3-Chloropyrrolidine is a synthetically versatile pyrrolidine derivative valued for its specific stereochemical configuration. The "(S)" designation denotes the absolute stereochemistry at the C3 position, a feature that is paramount in the design of enantiomerically pure drug substances. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry, frequently imparting favorable pharmacokinetic properties to drug candidates.[1]
The compound is most commonly handled and stored as its hydrochloride salt, (S)-3-Chloropyrrolidine hydrochloride, which enhances its stability and solubility in polar solvents.[2] This salt form is a white to off-white crystalline solid.
Molecular and Stereochemical Properties
The structure consists of a pyrrolidine ring where the chlorine atom at the 3-position is oriented in the S configuration.[2] This specific spatial arrangement is crucial for its utility in asymmetric synthesis, where it directs the stereochemical outcome of subsequent reactions. The absolute configuration can be unambiguously determined using techniques like single-crystal X-ray diffraction.[3]
Here is a summary of its key identifiers and properties:
| Property | Value | Source(s) |
| Chemical Name | (S)-3-Chloropyrrolidine hydrochloride | [4][5] |
| CAS Number | 1072227-55-4 | [2][4][5] |
| Molecular Formula | C₄H₉Cl₂N | [2][4][5] |
| Molecular Weight | 142.02 g/mol | [2][5] |
| Exact Mass | 141.0112047 Da | [2][5] |
| InChIKey | STVCMMDAWUYBCG-WCCKRBBISA-N | [2][5] |
The free base form, (S)-3-Chloropyrrolidine, has the following properties:
| Property | Value | Source(s) |
| CAS Number | 10603-49-3 (for the racemate) | [6][7] |
| Molecular Formula | C₄H₈ClN | [6][7] |
| Molecular Weight | 105.56 g/mol | [7] |
| Boiling Point | ~150 °C | [6] |
| Flash Point | 45 °C | [6][7] |
Physicochemical Properties and Handling
Solubility and Stability
(S)-3-Chloropyrrolidine hydrochloride exhibits good solubility in water and polar aprotic solvents such as methanol and dimethyl sulfoxide (DMSO).[2] The compound is hygroscopic and should be stored in a cool, dry environment (2–8°C) under an inert atmosphere to prevent degradation.[2]
Spectroscopic Data
Key spectroscopic features for the hydrochloride salt include:
-
¹H NMR (in D₂O): Characteristic signals for the pyrrolidine ring protons are typically observed in the δ 1.8–3.5 ppm range, with the methine proton at the chiral center appearing around δ 4.1 ppm.[2]
-
Infrared (IR): The spectrum shows characteristic stretches for the N–H⁺ bond (2400–2700 cm⁻¹) and the C–Cl bond (600–700 cm⁻¹), confirming the presence of the hydrochloride salt and the chloro functional group.[2]
Synthesis and Manufacturing
The enantioselective synthesis of (S)-3-Chloropyrrolidine is a critical aspect of its utility, as high enantiomeric purity is often a stringent requirement for pharmaceutical intermediates.[1]
Common Synthetic Routes
A prevalent and scalable synthetic strategy begins with a readily available chiral precursor, such as (S)-3-hydroxypyrrolidine. The hydroxyl group serves as a handle for stereospecific substitution with a chlorine atom.
A Plausible Synthetic Pathway:
One common method involves the chlorination of a protected (S)-3-hydroxypyrrolidine. The choice of protecting group for the nitrogen atom is crucial to prevent side reactions and to influence the reaction's regioselectivity and stereoselectivity. The tert-butoxycarbonyl (Boc) group is frequently employed due to its stability under many reaction conditions and its straightforward removal.
The synthesis can be conceptualized as follows:
-
Protection: The secondary amine of (S)-3-hydroxypyrrolidine is protected, for example, with a Boc group.
-
Chlorination: The hydroxyl group of the Boc-protected intermediate is then converted to a chlorine atom. This is often achieved using reagents like thionyl chloride (SOCl₂) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride). This step typically proceeds with an inversion of stereochemistry (Sₙ2 mechanism), meaning that to obtain the (S)-3-chloro product, one would start from (R)-3-hydroxypyrrolidine. Conversely, using a reagent that promotes retention of configuration would necessitate starting with the (S)-alcohol.
-
Deprotection: The Boc group is removed under acidic conditions.
-
Salt Formation: The resulting (S)-3-Chloropyrrolidine free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.[2]
Caption: A representative synthetic workflow for (S)-3-Chloropyrrolidine HCl.
Rationale Behind Experimental Choices
-
Boc Protection: The Boc group is chosen for its robustness and the ease with which it can be removed without affecting the chiral center.
-
Sₙ2 Chlorination: Using reagents that favor an Sₙ2 mechanism is a deliberate choice to control the stereochemical outcome. The inversion of configuration is a predictable and reliable way to establish the desired (S)-stereocenter from an accessible (R)-alcohol precursor.
Reactivity and Applications in Drug Development
(S)-3-Chloropyrrolidine is a valuable building block precisely because of its reactivity profile. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions, while the secondary amine provides a site for further functionalization.
Key Reactions
The primary utility of (S)-3-Chloropyrrolidine in synthesis is through nucleophilic substitution at the C3 position. The secondary amine can react with a wide variety of electrophiles, allowing for the construction of more complex molecular architectures.
Typical Reaction Workflow:
Caption: General reaction scheme for elaborating (S)-3-Chloropyrrolidine.
Role as a Chiral Building Block in Pharmaceuticals
The incorporation of the pyrrolidine ring can enhance the binding affinity of a drug to its target and improve its ADME (absorption, distribution, metabolism, and excretion) properties. The specific stereochemistry of (S)-3-Chloropyrrolidine is often essential for achieving the desired biological activity and minimizing off-target effects.
This building block is a precursor for a variety of chiral amines and other heterocyclic compounds.[2] It has been utilized in the synthesis of:
-
Antiviral Agents: It is incorporated into protease inhibitors targeting viruses.[2]
-
Neurological Drugs: It is used in the development of dopamine receptor modulators for conditions like Parkinson's disease.[2]
-
Oncology Agents: The pyrrolidine scaffold is found in numerous kinase inhibitors and other anti-cancer agents.
The presence of the chlorine atom in drug molecules can also modulate their metabolic stability and binding interactions.[8][9]
Conclusion
(S)-3-Chloropyrrolidine is more than just a chemical reagent; it is a key enabling technology in the field of drug discovery. Its well-defined stereochemistry, coupled with its versatile reactivity, allows medicinal chemists to construct complex, enantiomerically pure molecules with high precision. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist working at the forefront of pharmaceutical research and development. The continued application of such chiral building blocks will undoubtedly fuel the discovery of the next generation of innovative medicines.
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ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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